
Methyl 4-methoxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxypentanoate: is an organic compound that belongs to the class of esters. It is derived from gamma-valerolactone, a biomass-derived chemical.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 4-methoxypentanoate can be synthesized from gamma-valerolactone through a catalytic process. The reaction involves the use of hydrogen exchanged ultra-stable Y zeolite (HUSY) and insoluble carbonates such as calcium carbonate. The reaction conditions typically include a temperature of 250°C, an initial nitrogen pressure of 3 MPa, and a stirring rate of 700 rpm for 4 hours .
Industrial Production Methods: The industrial production of this compound follows a similar catalytic process. The use of solid acid catalysts like HUSY and calcium carbonate ensures high selectivity and yield. The process involves the conversion of lignocellulosic derived gamma-valerolactone into this compound, making it a sustainable and efficient method .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-methoxypentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds and other substituted esters.
Aplicaciones Científicas De Investigación
Methyl 4-methoxypentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its potential as a biofuel and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Used in the production of fragrances, solvents, and biofuels.
Mecanismo De Acción
The mechanism of action of methyl 4-methoxypentanoate involves its interaction with molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of various compounds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Ethyl pentanoate: Similar to methyl pentanoate but with an ethyl group instead of a methyl group. It is used in similar applications as methyl pentanoate.
Uniqueness of Methyl 4-methoxypentanoate: this compound is unique due to its derivation from gamma-valerolactone, a biomass-derived chemical.
Propiedades
Número CAS |
818-68-8 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl 4-methoxypentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(9-2)4-5-7(8)10-3/h6H,4-5H2,1-3H3 |
Clave InChI |
NSYLEMQJJNJDIA-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


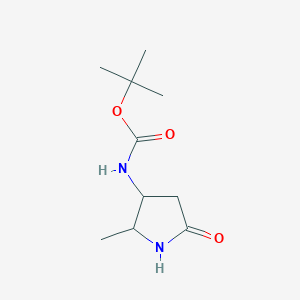
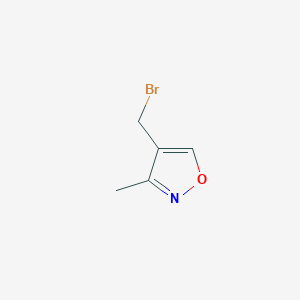
![(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B11720940.png)
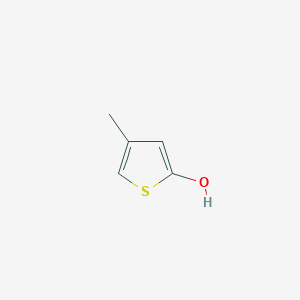
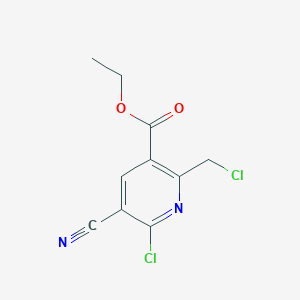
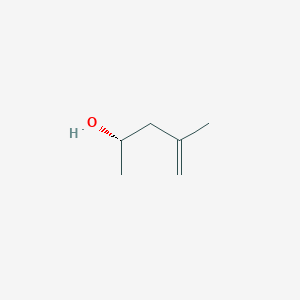
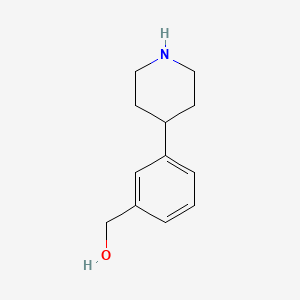
![[(1S,2S)-4-methylidene-2-phenylcyclopentyl]methanol](/img/structure/B11720966.png)

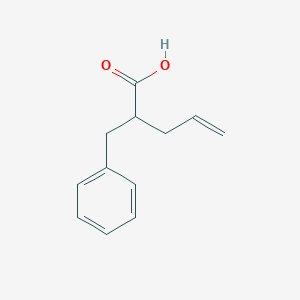
![O-{[6-(trifluoromethyl)pyridin-3-yl]methyl}hydroxylamine](/img/structure/B11720999.png)

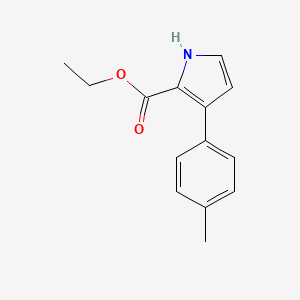
![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)
